[(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Description
The compound [(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic molecule featuring multiple heterocyclic rings
Properties
IUPAC Name |
[(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-20-5-12(4-17-20)14-7-21(6-13(14)9-22)8-15-18-16(19-24-15)11-2-3-23-10-11/h2-5,10,13-14,22H,6-9H2,1H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQFACCQXFSDCT-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)CC3=NC(=NO3)C4=COC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CC3=NC(=NO3)C4=COC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves several key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihalide under basic conditions.
Introduction of the Furan and Oxadiazole Rings: The furan ring can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization to form the oxadiazole ring using a nitrile oxide intermediate.
Attachment of the Pyrazole Ring: The pyrazole ring is often synthesized separately and then coupled to the pyrrolidine core via a nucleophilic substitution reaction.
Final Functionalization: The hydroxymethyl group is introduced through a reduction reaction, typically using a hydride donor such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can undergo reduction to form an amine derivative using hydrogenation catalysts.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s heterocyclic rings are of interest for their potential interactions with biological macromolecules. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development in areas such as anti-inflammatory, antimicrobial, or anticancer therapies.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of [(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple heterocyclic rings can facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
[(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol: can be compared to other heterocyclic compounds with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these heterocyclic rings, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
